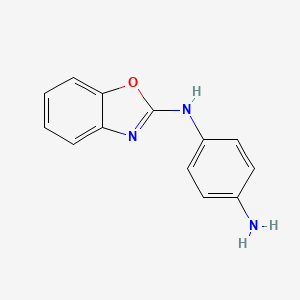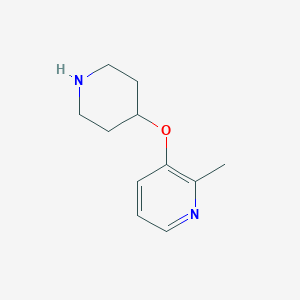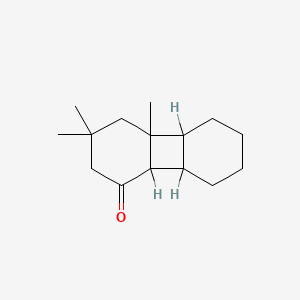![molecular formula C47H72N8O9 B8697982 (1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)
(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hymenistatin I: is a cyclic octapeptide isolated from the marine sponge Phakellia fusca . It is composed of eight amino acids arranged in a ring structure with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu] . This compound exhibits significant immunosuppressive activity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hymenistatin I can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the use of Fmoc or Boc protection for the α-amino groups, with HBTU/NMM as the coupling reagent for linear peptide synthesis . The cyclization of the linear peptide to form the cyclic octapeptide is achieved using BOP/HOBt/DIEA as the cyclizing reagents . The synthesized peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of over 99% .
Industrial Production Methods: Industrial production of Hymenistatin I follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for efficient and high-yield production. The use of large-scale RP-HPLC systems ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Hymenistatin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue in the peptide.
Reduction: Reduction reactions can affect the peptide bonds and the overall structure of the cyclic peptide.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or EDCI.
Major Products Formed:
Oxidation: Modified peptides with oxidized tyrosine residues.
Reduction: Reduced peptides with altered peptide bonds.
Substitution: Analog peptides with substituted amino acid residues.
Scientific Research Applications
Hymenistatin I has a wide range of applications in scientific research, including:
Mechanism of Action
Hymenistatin I exerts its effects by modulating the immune response. It inhibits both humoral and cellular immune responses, similar to cyclosporin A . The exact molecular targets and pathways involved include the inhibition of cytokine production and T-cell activation . This immunosuppressive activity is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Cyclosporin A: Another immunosuppressive cyclic peptide with a different mechanism of action.
Tacrolimus: A macrolide lactone with potent immunosuppressive properties.
Sirolimus: An immunosuppressive agent used in organ transplantation.
Uniqueness of Hymenistatin I: Hymenistatin I is unique due to its specific amino acid sequence and cyclic structure, which contribute to its distinct immunosuppressive activity . Unlike cyclosporin A, Hymenistatin I interacts with different molecular targets, providing an alternative mechanism for immunosuppression .
Properties
Molecular Formula |
C47H72N8O9 |
|---|---|
Molecular Weight |
893.1 g/mol |
IUPAC Name |
(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
InChI |
InChI=1S/C47H72N8O9/c1-9-27(6)37-43(60)51-38(28(7)10-2)44(61)52-39(29(8)11-3)47(64)55-24-14-17-35(55)45(62)53-22-12-15-33(53)41(58)48-32(25-30-18-20-31(56)21-19-30)40(57)49-36(26(4)5)46(63)54-23-13-16-34(54)42(59)50-37/h18-21,26-29,32-39,56H,9-17,22-25H2,1-8H3,(H,48,58)(H,49,57)(H,50,59)(H,51,60)(H,52,61)/t27-,28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
GEELDTSKBDMDCJ-GDLJMZEHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC)[C@@H](C)CC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tri-tert-butylphosphane; {2'-amino-[1,1'-biphenyl]-2-YL}palladio methanesulfonate](/img/structure/B8697921.png)
![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid](/img/structure/B8697929.png)





![1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B8697974.png)


